Cas no 98018-66-7 (N-benzyl-2-chloroaniline)

N-benzyl-2-chloroaniline structure
N-benzyl-2-chloroaniline structure
Product Name:N-benzyl-2-chloroaniline
كاس عدد:98018-66-7
وسط:C13H12ClN
ميغاواط:217.694082260132
CID:750782
PubChem ID:10242481
Update Time:2025-05-21

N-benzyl-2-chloroaniline الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • Benzenemethanamine, N-(2-chlorophenyl)-
    • N-BENZYL-N-(2-CHLOROPHENYL)AMINE
    • Benzylamine, N-(o-chlorophenyl)- (6CI, 7CI)
    • N-(2-Chlorophenyl)benzenemethanamine (ACI)
    • 2-Chloro-N-benzylaniline
    • N-Benzyl-2-chloroaniline
    • N-benzyl-2-chloroaniline
    • نواة داخلي: 1S/C13H12ClN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2
    • مفتاح Inchi: RJIRIFJATWTRKR-UHFFFAOYSA-N
    • ابتسامات: ClC1C(NCC2C=CC=CC=2)=CC=CC=1

حساب السمة

  • الرابطة الهيدروجينية المانحين العد: 1
  • عدد مستقبلات الهيدروجين بوند: 1
  • عدد الذرات الثقيلة: 15
  • تدوير ملزمة العد: 3

N-benzyl-2-chloroaniline أمن المعلومات

  • تحديد البضائع الخطرة: Xi
  • مستوى الخطر:IRRITANT

N-benzyl-2-chloroaniline الأسعارأكثر . >>

تصنيف الارتباط No. Product Name Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
A2B Chem LLC
AI01545-50mg
Benzenemethanamine, N-(2-chlorophenyl)-
98018-66-7 95%
50mg
$282.00 2024-07-18
A2B Chem LLC
AI01545-100mg
Benzenemethanamine, N-(2-chlorophenyl)-
98018-66-7 95%
100mg
$324.00 2024-07-18
A2B Chem LLC
AI01545-250mg
Benzenemethanamine, N-(2-chlorophenyl)-
98018-66-7 95%
250mg
$376.00 2024-07-18
A2B Chem LLC
AI01545-500mg
Benzenemethanamine, N-(2-chlorophenyl)-
98018-66-7 95%
500mg
$535.00 2024-07-18
A2B Chem LLC
AI01545-1g
Benzenemethanamine, N-(2-chlorophenyl)-
98018-66-7 95%
1g
$653.00 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1305322-50mg
n-Benzyl-2-chloroaniline
98018-66-7 97%
50mg
¥1857.00 2024-04-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1305322-100mg
n-Benzyl-2-chloroaniline
98018-66-7 97%
100mg
¥2775.00 2024-04-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1305322-250mg
n-Benzyl-2-chloroaniline
98018-66-7 97%
250mg
¥3481.00 2024-04-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1305322-500mg
n-Benzyl-2-chloroaniline
98018-66-7 97%
500mg
¥7156.00 2024-04-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1305322-1g
n-Benzyl-2-chloroaniline
98018-66-7 97%
1g
¥9696.00 2024-04-23

N-benzyl-2-chloroaniline طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Ethanol ;  1 MPa, 150 °C
المراجع
Cobalt nanoparticles supported on N-doped mesoporous carbon as highly efficient catalyst for synthesis of aromatic amines
Cui, Xueliang; Liang, Kun; Tian, Meng; Zhu, Yangyang; Ma, Jiantai; et al, Journal of Colloid and Interface Science (2017, 2017, , 231-240

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Catalysts: [(1,2,5,6-η)-1,5-Cyclooctadiene][N-(5-methyl-2-pyridinyl-κN)-P,P-diphenylphospho… Solvents: Diglyme ;  24 h, 70 °C
المراجع
New Iridium Catalysts for the Efficient Alkylation of Anilines by Alcohols under Mild Conditions
Michlik, Stefan; Kempe, Rhett, Chemistry - A European Journal (2010, 2010, 16(44), 13193-13198

طريقة الإنتاج 3

رد فعل الشرط
1.1 Catalysts: Oxygen ,  Cesium hydroxide, monohydrate Solvents: Mesitylene ;  24 h, 140 °C
المراجع
Insight into O2-Promoted Base-Catalyzed N-Alkylation of Amines with Alcohols
Wang, Chao; Chen, Changpeng; Han, Jian; Zhang, Jingyu; Yao, Yingming; et al, European Journal of Organic Chemistry (2015, 2015, 2015(13), 2972-2977

طريقة الإنتاج 4

رد فعل الشرط
1.1 Catalysts: Silver ,  Iron chloride (FeCl3) Solvents: o-Xylene ;  18 h, reflux
المراجع
γ-Alumina-Supported Silver Cluster for N-Benzylation of Anilines with Alcohols
Shimizu, Kenichi; Nishimura, Masanari; Satsuma, Atsushi, ChemCatChem (2009, 2009, 1(4), 497-503

طريقة الإنتاج 5

رد فعل الشرط
1.1 Catalysts: Magnetite (Fe3O4) (silica coated) ,  Silver triflate ,  Silica ,  Chloro[diphenyl[2-(triethoxysilyl)ethyl]phosphine-κP]gold (supported on silica-coated Fe3O4) Solvents: Dichloromethane ;  10 min, rt
1.2 Reagents: Hantzsch ester ;  3 h, rt
المراجع
Magnetic nanoparticle-supported phosphine gold(I) complex: a highly efficient and recyclable catalyst for the direct reductive amination of aldehydes and ketones
Yang, Weisen; Wei, Li; Yi, Feiyan; Cai, Mingzhong, Catalysis Science & Technology (2016, 2016, 6(12), 4554-4564

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Oxygen ,  Cesium hydroxide Catalysts: Manganese oxide (MnO2) ;  24 h, 135 °C
1.2 Solvents: Ethyl acetate
المراجع
Manganese Dioxide Catalyzed N-Alkylation of Sulfonamides and Amines with Alcohols under Air
Yu, Xiaochun; Liu, Chuanzhi; Jiang, Lan; Xu, Qing, Organic Letters (2011, 2011, 13(23), 6184-6187

طريقة الإنتاج 7

رد فعل الشرط
1.1 Catalysts: Silver triflate ,  Chloro(triphenylphosphine)gold Solvents: Dichloromethane ;  10 min, rt
1.2 Reagents: Hantzsch ester ;  3 h, rt
المراجع
Direct reductive amination of aromatic aldehydes catalyzed by gold(I) complex under transfer hydrogenation conditions
Zhang, Ming; Yang, Hong-Wei; Zhang, Yan; Zhu, Cheng-Jian; Li, Wei; et al, Chemical Communications (Cambridge, 2011, 47(23), 6605-6607

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Pyridine ,  Potassium tert-butoxide Solvents: Toluene ;  12 h, 135 °C
المراجع
Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions
Pothikumar, Rajagopal; Bhat, Venugopal T.; Namitharan, Kayambu, Chemical Communications (Cambridge, 2020, 56(88), 13607-13610

طريقة الإنتاج 9

رد فعل الشرط
1.1 30 min, rt
1.2 Reagents: Pinacolborane ;  12 h, rt
المراجع
Catalyst- and solvent-free efficient access to N-alkylated amines via reductive amination using HBpin
Pandey, Vipin K.; Bauri, Somnath; Rit, Arnab, Organic & Biomolecular Chemistry (2020, 2020, 18(20), 3853-3857

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Catalysts: Iron chloride (FeCl) ,  2-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-pyridinyl]-1H-benzimidazole Solvents: Toluene ;  36 h, 110 °C
المراجع
Iron-catalyzed N-alkylation of aromatic amines via borrowing hydrogen strategy
Chen, Hui; Wang, Qingfu; Liu, Tingting ; Chen, Haitao; Zhou, Duo; et al, Journal of Coordination Chemistry (2021, 2021, , 4-6

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Sodium borohydride Catalysts: Samarium, tris[tetrahydroborato(1-)-H,H′]-, (OC-6-11)-, compd. with tetrahydrofu… Solvents: Tetrahydrofuran ;  3 h, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water
المراجع
Samarium borohydride as effective reagent for synthesis of various imines and secondary amines
Bhattacharjee, Jayeeta; Sohal, Navkiran; Harinath, Aadimulam; Panda, Tarun K., Journal of Modern Chemistry & Chemical Technology (2018, 2018, 9(1), 21-50

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Ethanol ;  8 h, 3 MPa, 80 °C
المراجع
Selective and recyclable rhodium nanocatalysts for the reductive N-alkylation of nitrobenzenes and amines with aldehydes
Huang, Lei; Wang, Zhi; Geng, Longfei; Chen, Rizhi; Xing, Weihong; et al, RSC Advances (2015, 2015, 5(70), 56936-56941

طريقة الإنتاج 13

رد فعل الشرط
1.1 Solvents: Acetic acid ;  30 min, rt; rt → 0 °C
1.2 Reagents: Sodium borohydride ;  5 min, 0 °C
1.3 Solvents: Water
المراجع
para-Selective C-H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis
Naksomboon, Kananat; Poater, Jordi; Bickelhaupt, F. Matthias ; Fernandez-Ibanez, M. Angeles, Journal of the American Chemical Society (2019, 2019, 141(16), 6719-6725

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Catalysts: 1658434-87-7 Solvents: Diglyme ;  24 h, 70 °C; 70 °C → rt
1.2 Reagents: Water
المراجع
New Iridium Catalysts for the Selective Alkylation of Amines by Alcohols under Mild Conditions and for the Synthesis of Quinolines by Acceptor-less Dehydrogenative Condensation
Ruch, Susanne; Irrgang, Torsten; Kempe, Rhett, Chemistry - A European Journal (2014, 2014, 20(41), 13279-13285

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Copper oxide (Cu2O) ,  Tetrabutylammonium bromide ,  Silica Solvents: Water ;  1.5 h, 100 °C
المراجع
SiO2-Cu2O: An efficient and recyclable heterogeneous catalyst for N-benzylation of primary and secondary amines
Gupta, Manjulla; Paul, Satya; Gupta, Rajive, Cuihua Xuebao (2014, 2014, 35(3), 444-450

طريقة الإنتاج 16

رد فعل الشرط
1.1 Catalysts: Alumina (complexes with Pt-Sn) ,  Platinum, compd. with tin (1:3) (γ-alumina-supported) ;  32 h, 145 °C
المراجع
Scalable synthesis of secondary and tertiary amines by heterogeneous Pt-Sn/γ-Al2O3 catalyzed N-alkylation of amines with alcohols
Wu, Kaikai; He, Wei; Sun, Chenglin; Yu, Zhengkun, Tetrahedron (2016, 2016, 72(51), 8516-8521

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Catalysts: Zinc nitrate Solvents: Toluene ;  36 h, 140 °C
المراجع
Zinc-Catalyzed N-Alkylation of Aromatic Amines with Alcohols: A Ligand-Free Approach
Sankar, Velayudham; Kathiresan, Murugavel; Sivakumar, Bitragunta; Mannathan, Subramaniyan, Advanced Synthesis & Catalysis (2020, 2020, 362(20), 4409-4414

طريقة الإنتاج 18

رد فعل الشرط
1.1 Catalysts: Alumina ,  Platinum alloy, nonbase, Pt,Sn Solvents: o-Xylene ;  24 h, 145 °C
المراجع
Pt-Sn/γ-Al2O3-Catalyzed Highly Efficient Direct Synthesis of Secondary and Tertiary Amines and Imines
He, Wei; Wang, Liandi; Sun, Chenglin; Wu, Kaikai; He, Songbo; et al, Chemistry - A European Journal (2011, 2011, 17(47), 13308-13317

طريقة الإنتاج 19

رد فعل الشرط
1.1 Catalysts: Ruthenium dioxide (nickel complex supported on SBA-15) Solvents: Toluene ;  24 h, 120 °C
المراجع
Highly Selective Synergistic N-Alkylation of Amines with ROH Catalyzed by Nickel-Ruthenium
Wang, Lan; Jv, Xinchun; Wang, Ruke; Ma, Linzheng; Liu, Jing; et al, ACS Sustainable Chemistry & Engineering (2022, 2022, 10(26), 8342-8349

طريقة الإنتاج 20

رد فعل الشرط
1.1 Catalysts: Indium zinc sulfide (In2ZnS4) (nanocomposite with carbon quantum dots) ;  18 h
المراجع
Replacement of Pd nanoparticles: Hydrogenation promoted by frustrated Lewis acid-base pairs in carbon quantum dots
Wang, Bingqing; Liu, Guangsheng; Deng, Xiaoyu; Deng, Zirong; Lin, Wei; et al, Journal of Catalysis (2020, 2020, , 304-310

طريقة الإنتاج 21

رد فعل الشرط
1.1 Reagents: Ammonia borane Catalysts: Palladium, compd. with platinum (Fe3O4 supported) Solvents: Methanol ;  rt
1.2 Reagents: Acetic acid Solvents: Methanol ;  6 s, 40 psi, rt
المراجع
Simple reversible fixation of a magnetic catalyst in a continuous flow system: ultrafast reduction of nitroarenes and subsequent reductive amination using ammonia borane
Kim, Hong Won; Byun, Sangmoon; Kim, Seong Min; Kim, Ha Joon; Lei, Cao; et al, Catalysis Science & Technology (2020, 2020, 10(4), 944-949

طريقة الإنتاج 22

رد فعل الشرط
1.1 Catalysts: Potassium hydroxide ,  Carbon nitride (C3N4) Solvents: Toluene ;  18 h, 130 °C
المراجع
Pyridinic-nitrogen on ordered mesoporous carbon: A versatile NAD(P)H mimic for borrowing-hydrogen reactions
Mohan, Talla V. R. ; Nallagangula, Madhu; Kala, Krishnan ; Hernandez-Tamargo, Carlos E.; De Leeuw, Nora H.; et al, Journal of Catalysis (2023, 2023, , 80-98

طريقة الإنتاج 23

رد فعل الشرط
1.1 Reagents: Tetramethyldisilazane Catalysts: Indium triiodide Solvents: Toluene ;  1 h, 100 °C
1.2 Reagents: Water
المراجع
Indium-catalyzed reduction of secondary amides with a hydrosiloxane leading to secondary amines
Sakai, Norio; Takeoka, Masashi; Kumaki, Takayuki; Asano, Hirotaka; Konakahara, Takeo; et al, Tetrahedron Letters (2015, 2015, 56(46), 6448-6451

طريقة الإنتاج 24

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Catalysts: Carbon Solvents: Toluene ;  24 h, 130 °C
المراجع
Carbon-catalysed reductive hydrogen atom transfer reactions
Yang, Huimin; Cui, Xinjiang; Dai, Xingchao; Deng, Youquan; Shi, Feng, Nature Communications (2015, 2015, , 1-6478

طريقة الإنتاج 25

رد فعل الشرط
1.1 Catalysts: Gold ,  Titania Solvents: Toluene ;  33 h, 120 °C
المراجع
Direct One-Pot Reductive N-Alkylation of Nitroarenes by using Alcohols with Supported Gold Catalysts
Tang, Chun-Hong; He, Lin; Liu, Yong-Mei; Cao, Yong; He, He-Yong; et al, Chemistry - A European Journal (2011, 2011, 17(26), 7172-7177

طريقة الإنتاج 26

رد فعل الشرط
1.1 Catalysts: Tetrabutylammonium fluoride ,  Zinc ,  Potassium fluoride ,  [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver Solvents: Water ;  48 h, 90 °C
المراجع
Selective C-C bonds formation, N-alkylation and benzo[d]imidazoles synthesis by a recyclable zinc composite
Zhu, Guanxin; Duan, Zheng-Chao; Zhu, Haiyan; Ye, Dongdong; Wang, Dawei, Chinese Chemical Letters (2022, 2022, 33(1), 266-270

طريقة الإنتاج 27

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Catalysts: Copper Solvents: Toluene ;  24 h, 180 °C
المراجع
Alcohol Amination Catalyzed by Copper Powder as a Self-Supported Catalyst
Wu, Yajuan; Huang, Yongji; Dai, Xingchao; Shi, Feng, ChemSusChem (2019, 2019, 12(13), 3185-3191

طريقة الإنتاج 28

رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Catalysts: Bis(triphenylphosphine)nickel dichloride Solvents: Toluene ;  24 h, 130 °C
المراجع
[(PPh3)2NiCl2]-Catalyzed C-N Bond Formation Reaction via Borrowing Hydrogen Strategy: Access to Diverse Secondary Amines and Quinolines
Donthireddy, S. N. R.; Pandey, Vipin K.; Rit, Arnab, Journal of Organic Chemistry (2021, 2021, 86(9), 6994-7001

N-benzyl-2-chloroaniline Raw materials

N-benzyl-2-chloroaniline Preparation Products

الموردين الموصى بهم
Jinan Hanyu Chemical Co.,Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Jinan Hanyu Chemical Co.,Ltd.
Shandong Feiyang Chemical Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Shandong Feiyang Chemical Co., Ltd
Essenoi Fine Chemical Co., Limited
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
上海帛亦医药科技有限公司
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
ASIACHEM I&E (JIANGSU) CO., LTD
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
ASIACHEM I&E (JIANGSU) CO., LTD